

physicochemical properties of (2-Chloro-6-iodophenyl)(methyl)sulfane

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Compound of Interest

Compound Name: (2-Chloro-6-iodophenyl)
(methyl)sulfane

Cat. No.: B8105461

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An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-6-iodophenyl)(methyl)sulfane

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. **(2-Chloro-6-iodophenyl)(methyl)sulfane**, a halogenated thioanisole derivative, represents such a compound where extensive public documentation is scarce. Its unique substitution pattern—featuring a bulky, lipophilic iodo group and a polar chloro group ortho to the methylthio moiety—suggests a complex interplay of electronic and steric effects that will govern its behavior in biological and chemical systems.

This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals tasked with the full physicochemical characterization of **(2-Chloro-6-iodophenyl)(methyl)sulfane** or structurally related molecules. Adopting the perspective of a senior application scientist, this document does not merely list properties but provides the strategic rationale and detailed experimental methodologies required to elucidate them. We will proceed from foundational molecular attributes and a proposed synthesis to the in-depth

experimental determination of properties critical for assessing its potential as a drug candidate or advanced intermediate.

Molecular and Structural Profile

A thorough understanding begins with the compound's fundamental structural and calculated properties. These values provide a baseline for experimental design and help predict the compound's behavior. The structure features a benzene ring substituted at positions 1, 2, and 3 with methylthio, chlorine, and iodine, respectively.

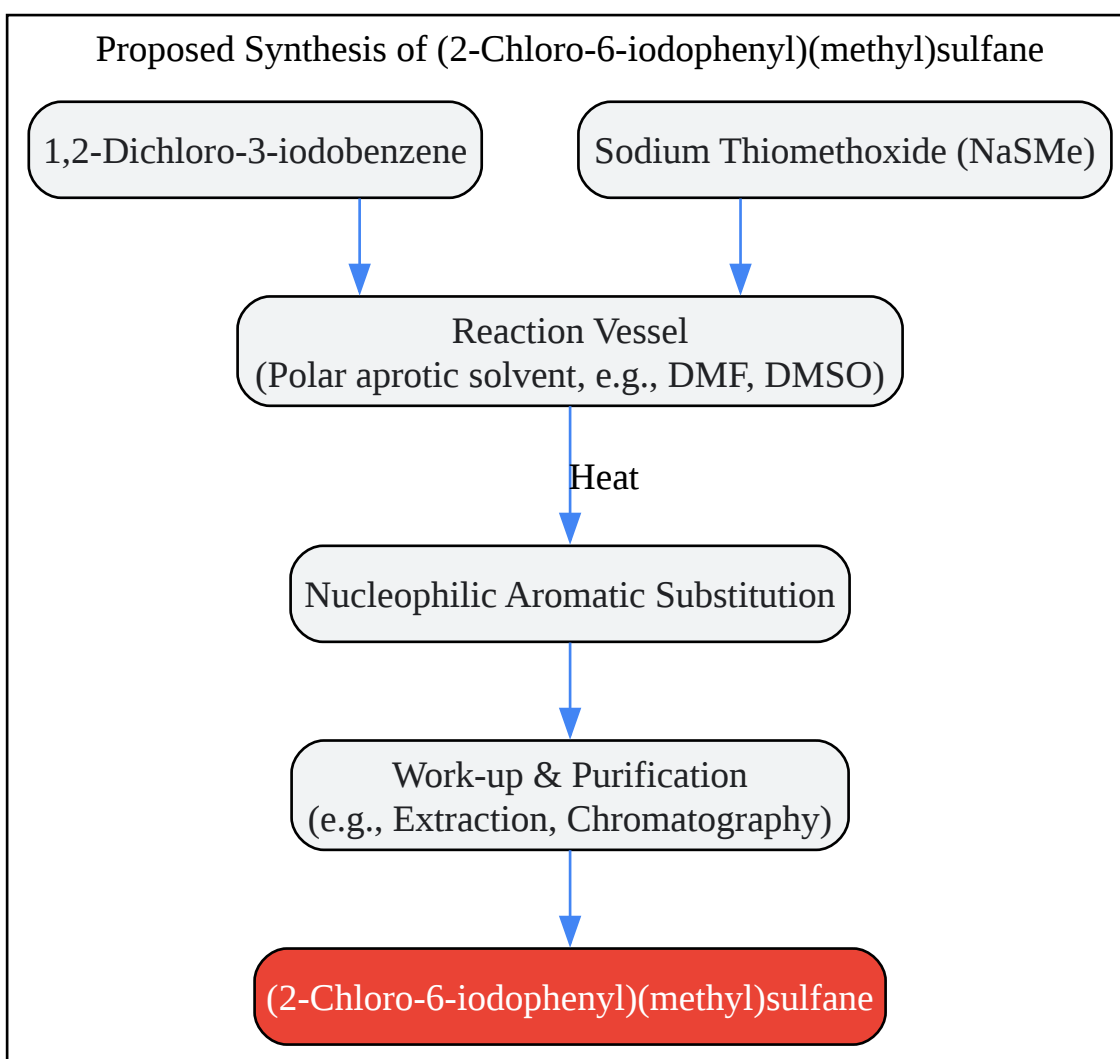
Table 1: Core Structural and Computed Properties of **(2-Chloro-6-iodophenyl)(methyl)sulfane**

Property	Value	Source
Molecular Formula	C ₇ H ₆ ClIS	Calculated
Molecular Weight	284.55 g/mol	Calculated
Canonical SMILES	<chem>CSC1=C(C=CC=C1)Cl</chem>	-
InChI Key	Not available; unique to this structure	-
Computed LogP (cLogP)	3.8 - 4.2	Prediction based on similar structures[1][2]
Topological Polar Surface Area (TPSA)	0 Å ²	Calculated
Hydrogen Bond Donor Count	0	Calculated
Hydrogen Bond Acceptor Count	0 (Sulfur is a weak acceptor)	Calculated
Rotatable Bond Count	1	Calculated

Note: Computed properties are estimations and require experimental verification.

Proposed Synthetic Pathway

As this compound is not widely available commercially, a plausible synthetic route is essential for obtaining material for characterization. Based on established methodologies for the synthesis of substituted thioanisoles, a nucleophilic aromatic substitution reaction is proposed. [3][4] The logical precursor would be 1,2-dichloro-3-iodobenzene, where the greater reactivity of a chloro group ortho to another halogen and adjacent to a bulky iodo group could be exploited.



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Caption: Proposed synthesis via nucleophilic aromatic substitution.

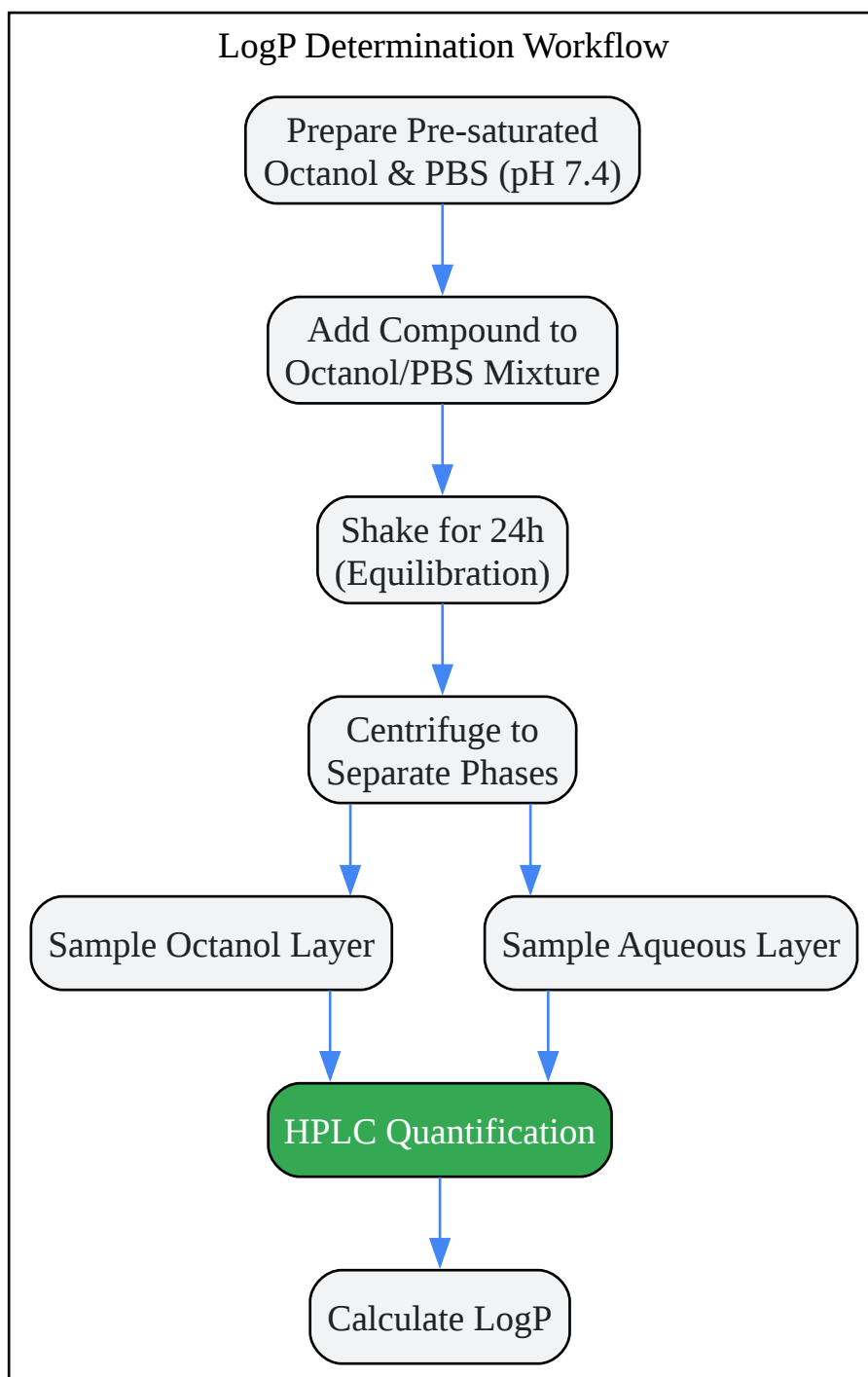
Lipophilicity: Experimental Determination of the Partition Coefficient (LogP)

Scientific Rationale: The octanol-water partition coefficient (LogP) is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A high LogP value, as predicted for this compound, suggests good membrane permeability but may also indicate poor aqueous solubility and potential for metabolic instability or off-target binding.[5] The shake-flask method followed by HPLC analysis remains the gold standard for its accuracy.[5]

Experimental Protocol: Shake-Flask HPLC Method

- Preparation of Phases:
 - Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
 - Saturate the PBS solution with 1-octanol by stirring vigorously for 24 hours and allowing the layers to separate.
 - Concurrently, saturate 1-octanol with the PBS solution in the same manner. This pre-equilibration is crucial to prevent volume changes during the experiment.
- Sample Preparation:
 - Prepare a stock solution of **(2-Chloro-6-iodophenyl)(methyl)sulfane** in a minimal amount of a suitable organic solvent (e.g., DMSO).
 - Add a small aliquot of the stock solution to a mixture of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 2 mL of each) in a glass vial. The final concentration should be low enough to ensure it is below the solubility limit in both phases.
- Equilibration:
 - Securely cap the vials and shake them on a mechanical shaker at a constant temperature (typically 25 °C) for 24 hours to ensure complete partitioning equilibrium.
- Phase Separation:

- Centrifuge the vials at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the aqueous and octanol layers.
- Quantification:
 - Carefully withdraw an aliquot from each layer.
 - Dilute the aliquots with a suitable mobile phase.
 - Analyze the concentration of the compound in both phases using a calibrated reverse-phase HPLC-UV system.
 - The LogP is calculated as: $\text{LogP} = \log_{10} ([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$.



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Caption: Experimental workflow for LogP determination.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a fundamental property that directly impacts a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility is a major hurdle in drug development.[6] Given the high predicted LogP, low aqueous solubility is anticipated for this compound. The equilibrium shake-flask method is the most reliable for determining thermodynamic solubility.[7]

Experimental Protocol: Equilibrium Shake-Flask Method

- Sample Preparation:
 - Add an excess amount of the solid **(2-Chloro-6-iodophenyl)(methyl)sulfane** to a series of vials containing relevant aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0). The presence of undissolved solid is essential.
- Equilibration:
 - Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 °C to mimic physiological conditions) for at least 24-48 hours. To confirm equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.
- Phase Separation:
 - Separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the samples and then filtering the supernatant through a low-binding filter (e.g., 0.22 μ m PVDF). The initial portion of the filtrate should be discarded to saturate any potential binding sites on the filter.[7]
- Analysis:
 - Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve. The resulting concentration is the equilibrium solubility at that specific pH and temperature.

Ionization Constant (pKa)

Scientific Rationale: The pKa dictates the extent of a molecule's ionization at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets. While the methylthio group is generally considered neutral and non-ionizable under physiological conditions, it is crucial to experimentally confirm the absence of any acidic or basic character. Potentiometric titration is a definitive method for this purpose.

Experimental Protocol: Potentiometric Titration

- Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).
- Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., water with a small percentage of methanol or DMSO to aid solubility). The final concentration should be in the millimolar range.
- Titration:
 - Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
 - To test for basicity, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), recording the pH after each incremental addition.
 - To test for acidity, perform a separate titration with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
 - Continue the titration well past any potential equivalence points.
- Data Analysis: Plot the pH versus the volume of titrant added. A sigmoidal curve indicates the presence of an ionizable group, and the pKa can be determined from the inflection point. For **(2-Chloro-6-iodophenyl)(methyl)sulfane**, a flat or linear titration curve is expected, confirming its non-ionizable nature in the typical aqueous pH range.

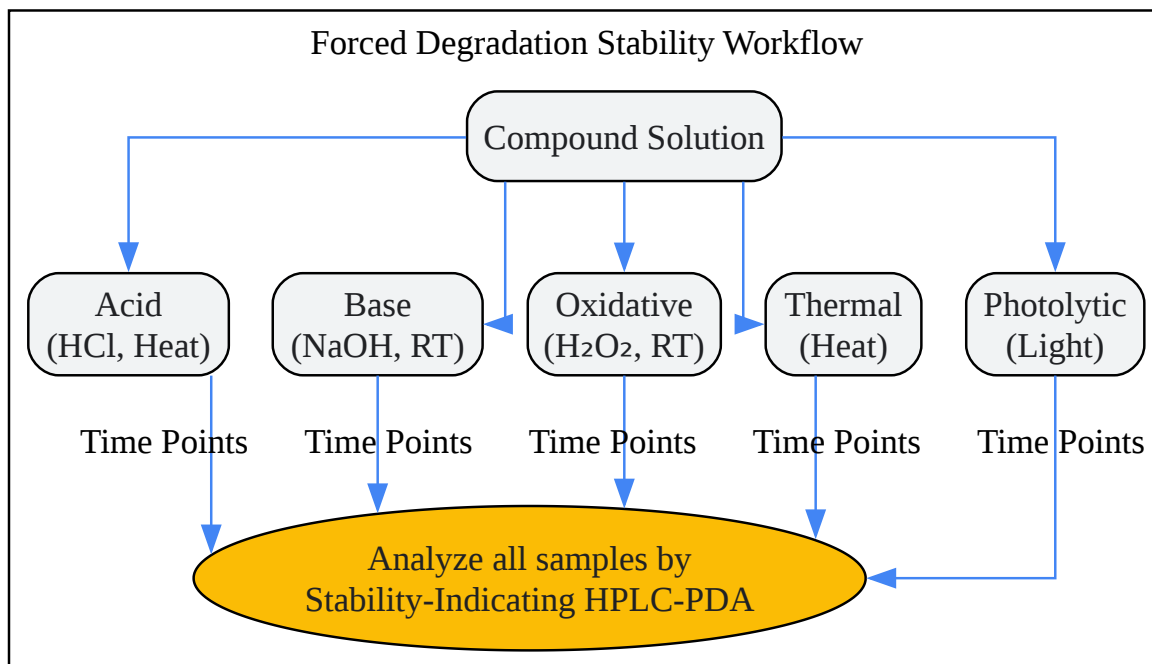
Chemical Stability Assessment

Scientific Rationale: Chemical stability determines a compound's shelf-life and dictates necessary storage conditions. A forced degradation study is an accelerated way to identify potential degradation pathways and develop a stability-indicating analytical method.[8] This

involves subjecting the compound to harsh conditions to produce degradants that might be observed over a much longer period under normal storage.

Experimental Protocol: Forced Degradation Study

- Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).
- Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
 - Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60 °C for 24 hours).
 - Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (basic hydrolysis is often faster).
 - Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
 - Thermal Degradation: Store a solution and a solid sample in an oven (e.g., 60 °C).
 - Photolytic Degradation: Expose a solution and a solid sample to a calibrated light source (e.g., ICH-compliant photostability chamber).
 - A control sample is kept protected from light at a low temperature.
- Sample Analysis:
 - At specified time points (e.g., 2, 8, 24 hours), withdraw samples. Neutralize the acid and base-stressed samples before analysis.
 - Analyze all samples by a stability-indicating HPLC method, typically a reverse-phase column with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of any new peaks (degradants).
 - The percentage of remaining parent compound and the formation of degradants are calculated.



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Caption: Workflow for a forced degradation study.

Anticipated Spectroscopic Profile

While experimental data is the ultimate goal, a predictive analysis of the expected spectroscopic signature is invaluable for confirming the structure of the synthesized material.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The three aromatic protons will appear as a complex multiplet system in the range of 7.0-7.8 ppm, with their coupling patterns dictated by their positions relative to each other. The methylthio group (-SCH₃) should appear as a sharp singlet further upfield, likely in the 2.4-2.6 ppm range.[9]
- ¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. Six signals will be in the aromatic region (approx. 110-145 ppm), including two carbons directly attached to the bulky iodine and chlorine atoms, which will be significantly influenced by halogen-induced electronic effects. The methyl carbon of the thioether group will appear as a distinct upfield signal around 15-20 ppm.[9]

- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum should exhibit a clear molecular ion peak (M^+) at m/z 284.[10] A characteristic isotopic pattern for the molecular ion will be observed due to the presence of one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ in an approximate 3:1 ratio). Key fragmentation pathways for thioanisoles include the loss of a methyl radical ($\bullet\text{CH}_3$) to form a thienyl-like cation and the loss of the thioformyl radical ($\bullet\text{CHS}$).[10]

Conclusion

(2-Chloro-6-iodophenyl)(methyl)sulfane presents the profile of a highly lipophilic, non-ionizable, and likely poorly water-soluble molecule. This in-depth guide provides the necessary strategic framework and detailed experimental protocols to move from these predictions to robust, empirical data. The successful execution of these methodologies—from synthesis and purification to the comprehensive assessment of LogP, solubility, and stability—is fundamental to unlocking the potential of this and other novel chemical entities in a rigorous, scientifically sound drug development program.

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